molecular formula C39H57BrN4O7Si B570233 (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanine Methyl Ester CAS No. 943858-41-1

(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanine Methyl Ester

Cat. No.: B570233
CAS No.: 943858-41-1
M. Wt: 801.895
InChI Key: AWMWIEBRAZGDRU-WNNZTAQKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate is a complex organic compound that features multiple functional groups, including indole, bromine, and silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent steps involve the coupling of the indole derivative with other functional groups through peptide bond formation, esterification, and silylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves automated synthesis using robotic systems and high-throughput screening to optimize reaction conditions. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups or the bromine atom, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as anticancer, antiviral, or antimicrobial properties. The indole nucleus is known for its biological significance, and modifications can enhance its activity and selectivity.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. The indole nucleus can interact with various receptors and enzymes, modulating their activity. The bromine atom and silyl ether groups can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    Bromoindole derivatives: Compounds with bromine substitution on the indole ring.

    Silyl-protected phenols: Compounds with silyl ether groups protecting phenolic hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the silyl ether group provides stability and protection, while the indole and bromine moieties contribute to its bioactivity.

Properties

CAS No.

943858-41-1

Molecular Formula

C39H57BrN4O7Si

Molecular Weight

801.895

IUPAC Name

methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate

InChI

InChI=1S/C39H57BrN4O7Si/c1-23(2)52(24(3)4,25(5)6)51-28-19-17-27(18-20-28)32(22-34(45)49-12)43-36(46)33(21-30-29-15-13-14-16-31(29)42-35(30)40)44(11)37(47)26(7)41-38(48)50-39(8,9)10/h13-20,23-26,32-33,42H,21-22H2,1-12H3,(H,41,48)(H,43,46)/t26-,32+,33+/m0/s1

InChI Key

AWMWIEBRAZGDRU-WNNZTAQKSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.